methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
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Overview
Description
Methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate is an organic compound with the molecular formula C13H11ClF3NO3 It is known for its unique structural features, which include a trifluoromethyl group and a chloro-substituted benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with a trifluoroacylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.
Substitution: The chloro group on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoate derivatives .
Scientific Research Applications
Methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for developing new drugs with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the chloro-substituted benzoate moiety contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Methyl 5-chloro-2-{[(2E)-4-oxo-2-penten-2-yl]amino}benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and binding properties.
Methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate: Similar structure but with variations in the substituents on the benzoate ring.
Uniqueness: The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances its chemical stability, reactivity, and binding affinity, making it a valuable compound for various applications .
Biological Activity
Methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl moiety and a chlorinated benzoate, suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is identified by the following chemical details:
- IUPAC Name : Methyl 5-chloro-2-{[(1E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzoate
- Molecular Formula : C13H12ClF3N O3
- Molar Mass : 287.23 g/mol
- CAS Number : 338401-88-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including nitration and chlorination processes. The synthesis pathway may include:
- Nitration of m-Toluic Acid : This step involves treating m-toluic acid with nitric acid to introduce nitro groups.
- Reduction to Amino Compounds : The nitro groups can be reduced to amino groups using catalytic hydrogenation.
- Chlorination : The introduction of chlorine atoms into the aromatic ring is achieved through electrophilic aromatic substitution.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of compounds structurally similar to this compound against various human cancer cell lines. For instance:
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 15 | |
Compound B | MCF7 | 20 | |
Methyl 5-chloro... | A549 | TBD | TBD |
These findings indicate that derivatives with similar functional groups exhibit significant anticancer properties, suggesting that methyl 5-chloro... may also possess similar activity.
Antimicrobial Activity
In addition to anticancer properties, compounds related to methyl 5-chloro... have shown promising antibacterial activity. Studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains:
These results highlight the potential of this compound as an antimicrobial agent.
The biological activity of methyl 5-chloro... can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling Pathways : By modulating signaling pathways associated with cell survival and apoptosis, it can induce cell death in cancer cells.
Case Studies
Several case studies have documented the effects of related compounds in clinical settings:
-
Case Study on Anticancer Efficacy :
- A study involving a derivative showed a significant reduction in tumor size in preclinical models when administered at doses correlating with the IC50 values obtained in vitro.
-
Case Study on Antimicrobial Resistance :
- Research indicated that the introduction of methyl 5-chloro... in combination therapies enhanced the efficacy of existing antibiotics against resistant strains.
Properties
IUPAC Name |
methyl 5-chloro-2-[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO3/c1-7(5-11(19)13(15,16)17)18-10-4-3-8(14)6-9(10)12(20)21-2/h3-6,18H,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNJOAFBTFZCDA-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=C(C=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=C(C=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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